

An In-depth Technical Guide to CC214-2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CC214-2	
Cat. No.:	B8579109	Get Quote

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Executive Summary

CC214-2 is a potent and selective, orally bioavailable, second-generation mTOR kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. By competitively inhibiting the ATP binding site of mTOR, CC214-2 effectively blocks signaling through both mTORC1 and mTORC2 complexes. This dual inhibition leads to the suppression of cancer cell proliferation, growth, and survival. Notably, CC214-2 has shown efficacy in tumors with hyperactive mTOR signaling, particularly those with EGFRVIII expression and PTEN loss. A key mechanistic finding is that CC214-2 induces a cytostatic effect primarily through cell cycle arrest, rather than inducing apoptosis. However, this is accompanied by the induction of autophagy, which acts as a pro-survival mechanism for cancer cells. Preclinical studies have compellingly demonstrated that the combination of CC214-2 with an autophagy inhibitor, such as chloroquine, significantly enhances its anti-cancer efficacy by promoting tumor cell death. This technical guide provides a comprehensive overview of the preclinical data on CC214-2, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2



CC214-2 is an ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2] Unlike the first-generation mTOR inhibitor rapamycin, which allosterically inhibits only a subset of mTORC1 functions, **CC214-2** directly targets the kinase domain of mTOR, leading to the comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways.[1][2]

mTORC1 Inhibition: **CC214-2** effectively suppresses rapamycin-resistant mTORC1 signaling. [1][2] This leads to the dephosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] The inhibition of this pathway results in a global reduction in protein synthesis and arrests the cell cycle, thereby inhibiting tumor cell proliferation.[1]

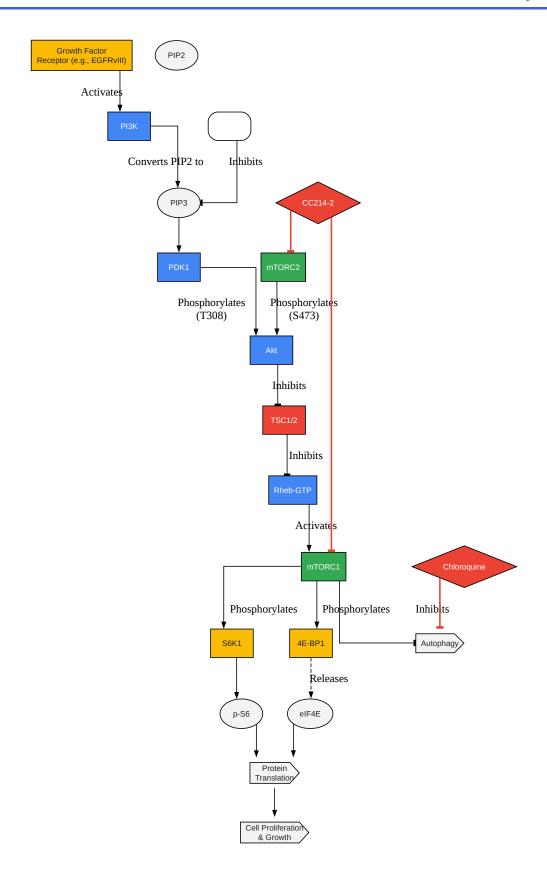
mTORC2 Inhibition: By inhibiting mTORC2, **CC214-2** prevents the phosphorylation and subsequent activation of Akt at serine 473.[1] Akt is a critical kinase that promotes cell survival and proliferation. The blockade of mTORC2 signaling, therefore, contributes to the anti-tumor effects of **CC214-2**.[1]

Induction of Autophagy: A significant consequence of mTOR inhibition by **CC214-2** is the potent induction of autophagy.[1][2] Autophagy is a cellular process of self-digestion of cellular components to provide nutrients during times of stress. In the context of cancer therapy, autophagy can act as a survival mechanism, allowing tumor cells to withstand the effects of anti-cancer agents.[1] This observation has led to the rational combination of **CC214-2** with autophagy inhibitors to enhance its therapeutic efficacy.[1][2]

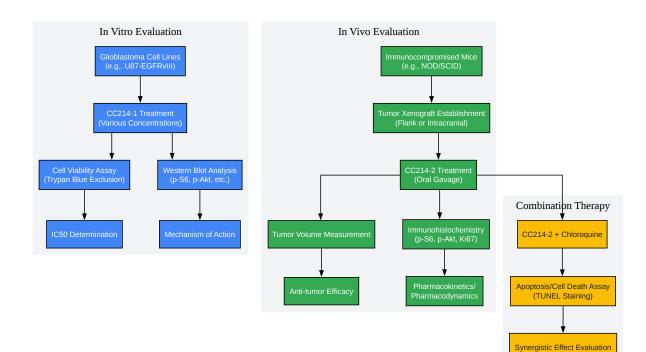
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway targeted by **CC214-2** and the general experimental workflows used in its preclinical evaluation.









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References



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